molecular formula C14H10BrFN2OS B3059664 1-Benzoyl-3-(2-bromo-4-fluorophenyl)thiourea CAS No. 1092346-80-9

1-Benzoyl-3-(2-bromo-4-fluorophenyl)thiourea

Cat. No.: B3059664
CAS No.: 1092346-80-9
M. Wt: 353.21
InChI Key: IRUJSLQPMHRUJD-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(2-bromo-4-fluorophenyl)thiourea is a thiourea derivative with significant potential in various scientific fields. This compound is characterized by the presence of a benzoyl group, a bromo-fluorophenyl group, and a thiourea moiety, making it a versatile molecule for research and industrial applications.

Scientific Research Applications

1-Benzoyl-3-(2-bromo-4-fluorophenyl)thiourea has diverse applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anticancer, antibacterial, and antiviral agent.

    Material Science: Used in the development of organic semiconductors and light-emitting diodes.

    Catalysis: Acts as a catalyst in various organic reactions, including polymerization and condensation reactions.

Future Directions

The future directions for “1-Benzoyl-3-(2-bromo-4-fluorophenyl)thiourea” could involve further exploration of its potential biological activities. For instance, similar compounds have been evaluated for their antileishmanial activity , and current results may be implicated in further structure-guided approach toward potent antileishmanial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-(2-bromo-4-fluorophenyl)thiourea can be synthesized through the reaction of benzoyl isothiocyanate with 2-bromo-4-fluoroaniline. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-3-(2-bromo-4-fluorophenyl)thiourea undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form thiol derivatives.

    Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Formation of substituted thiourea derivatives.

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of thiol derivatives.

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(2-bromo-4-fluorophenyl)thiourea involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit key enzymes or proteins involved in disease pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interfere with cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

  • 1-Benzoyl-3-(2-chloro-4-fluorophenyl)thiourea
  • 1-Benzoyl-3-(2-bromo-4-methylphenyl)thiourea
  • 1-Benzoyl-3-(2-bromo-4-nitrophenyl)thiourea

Uniqueness: 1-Benzoyl-3-(2-bromo-4-fluorophenyl)thiourea is unique due to the presence of both bromo and fluoro substituents, which enhance its reactivity and potential biological activity. The combination of these groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(2-bromo-4-fluorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2OS/c15-11-8-10(16)6-7-12(11)17-14(20)18-13(19)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUJSLQPMHRUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301199601
Record name N-[[(2-Bromo-4-fluorophenyl)amino]thioxomethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092346-80-9
Record name N-[[(2-Bromo-4-fluorophenyl)amino]thioxomethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092346-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[(2-Bromo-4-fluorophenyl)amino]thioxomethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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